(E)-2-(3-(3-(furan-2-yl)acryloyl)thioureido)-N-(furan-2-ylmethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-2-(3-(3-(furan-2-yl)acryloyl)thioureido)-N-(furan-2-ylmethyl)benzamide is a synthetic organic compound that features a complex structure with multiple functional groups, including furan rings, an acrylamide moiety, and a thiourea linkage. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-(3-(3-(furan-2-yl)acryloyl)thioureido)-N-(furan-2-ylmethyl)benzamide typically involves multi-step organic reactions. One common synthetic route includes:
-
Formation of the Acrylamide Intermediate
Starting Materials: Furan-2-carbaldehyde and an appropriate amine.
Reaction Conditions: Condensation reaction under acidic or basic conditions to form the acrylamide intermediate.
-
Thiourea Formation
Starting Materials: The acrylamide intermediate and thiourea.
Reaction Conditions: The reaction is typically carried out in a polar solvent such as ethanol or methanol, under reflux conditions to form the thioureido intermediate.
-
Final Coupling Reaction
Starting Materials: The thioureido intermediate and furan-2-ylmethylamine.
Reaction Conditions: The final coupling reaction is performed under mild heating, often in the presence of a coupling agent like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This might include the use of continuous flow reactors for better control over reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
-
Oxidation
- The furan rings in the compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
-
Reduction
- The acrylamide moiety can be reduced to the corresponding amine using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
-
Substitution
- The thiourea group can participate in nucleophilic substitution reactions, where the sulfur atom can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-CPBA.
Reducing Agents: LiAlH4, NaBH4.
Nucleophiles: Various amines, alcohols, or thiols for substitution reactions.
Major Products
Oxidation: Formation of furan-2,5-dione derivatives.
Reduction: Formation of the corresponding amine derivatives.
Substitution: Formation of substituted thiourea derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in coordination chemistry for the development of new catalysts.
Material Science: Its unique structure makes it a candidate for the synthesis of novel polymers and materials with specific electronic properties.
Biology
Antimicrobial Activity: Preliminary studies suggest that the compound may exhibit antimicrobial properties against certain bacterial strains.
Enzyme Inhibition: It has potential as an inhibitor of specific enzymes due to its ability to interact with active sites.
Medicine
Drug Development: The compound’s structure allows for modifications that could lead to the development of new therapeutic agents, particularly in the field of oncology.
Industry
Sensors: The compound can be used in the development of chemical sensors due to its ability to undergo specific reactions that can be detected electronically.
Mechanism of Action
The mechanism by which (E)-2-(3-(3-(furan-2-yl)acryloyl)thioureido)-N-(furan-2-ylmethyl)benzamide exerts its effects is largely dependent on its interaction with biological molecules. The furan rings and thiourea moiety allow it to form hydrogen bonds and other interactions with proteins and enzymes, potentially inhibiting their activity. The acrylamide group can also participate in Michael addition reactions with nucleophiles in biological systems, leading to covalent modifications of biomolecules.
Comparison with Similar Compounds
Similar Compounds
N-(furan-2-ylmethyl)-2-(3-(furan-2-yl)acryloyl)thiourea: Similar structure but lacks the benzamide moiety.
(E)-2-(3-(3-(furan-2-yl)acryloyl)thioureido)benzamide: Similar structure but lacks the furan-2-ylmethyl group.
Uniqueness
(E)-2-(3-(3-(furan-2-yl)acryloyl)thioureido)-N-(furan-2-ylmethyl)benzamide is unique due to the presence of both furan rings and the benzamide moiety, which provide a combination of electronic and steric properties that are not found in the similar compounds listed above. This uniqueness contributes to its potential versatility in various applications, from catalysis to drug development.
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-2-[[(E)-3-(furan-2-yl)prop-2-enoyl]carbamothioylamino]benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O4S/c24-18(10-9-14-5-3-11-26-14)23-20(28)22-17-8-2-1-7-16(17)19(25)21-13-15-6-4-12-27-15/h1-12H,13H2,(H,21,25)(H2,22,23,24,28)/b10-9+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORWNNEVSHBDDCR-MDZDMXLPSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NCC2=CC=CO2)NC(=S)NC(=O)C=CC3=CC=CO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)C(=O)NCC2=CC=CO2)NC(=S)NC(=O)/C=C/C3=CC=CO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.